3-Phenylcyclobutan-1-amine

Cholinesterase inhibition Alzheimer's disease research Enzyme alkylation

3-Phenylcyclobutan-1-amine (CAS 395074-91-6) is a primary amine substituted on a cyclobutane scaffold at the 3-position with a phenyl group. The cis-isomer is specifically denoted by CAS 395074-91-6; the trans-isomer bears CAS 1570-99-6, and the compound is also referenced under CAS 90874-41-2 for the undefined stereoisomer mixture.

Molecular Formula C10H13N
Molecular Weight 147.221
CAS No. 395074-91-6
Cat. No. B2367817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylcyclobutan-1-amine
CAS395074-91-6
Molecular FormulaC10H13N
Molecular Weight147.221
Structural Identifiers
SMILESC1C(CC1N)C2=CC=CC=C2
InChIInChI=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2
InChIKeyVJXKVDLXKYYYBX-AOOOYVTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-Phenylcyclobutan-1-amine (CAS 395074-91-6) – Structural and Baseline Characteristics for Research Sourcing


3-Phenylcyclobutan-1-amine (CAS 395074-91-6) is a primary amine substituted on a cyclobutane scaffold at the 3-position with a phenyl group [1]. The cis-isomer is specifically denoted by CAS 395074-91-6; the trans-isomer bears CAS 1570-99-6, and the compound is also referenced under CAS 90874-41-2 for the undefined stereoisomer mixture [1]. Its molecular formula is C10H13N with a molecular weight of 147.22 g/mol, and it exhibits a computed XLogP3-AA value of 1.6 and a topological polar surface area (TPSA) of 26 Ų [1]. As a strained-ring, phenyl-substituted cyclobutylamine, it is primarily employed as a conformationally restricted building block in medicinal chemistry and fragment-based drug discovery programs rather than as a stand-alone therapeutic agent [1].

Why Generic Substitution Fails for 3-Phenylcyclobutan-1-amine in Structure-Activity Relationship (SAR) and Fragment-Based Design


Direct substitution of 3-phenylcyclobutan-1-amine with other phenyl-substituted cyclobutylamine isomers (e.g., 1-phenyl or 2-phenyl regioisomers) or alternative ring systems (e.g., cyclopropyl or cyclohexyl amines) is not pharmacologically neutral. The specific 1,3-substitution pattern on the cyclobutane ring dictates both the spatial orientation of the phenyl group and the amine vector, which critically influences target binding, metabolic stability, and off-target liability [1]. The cis/trans stereochemistry of the 3-phenylcyclobutan-1-amine core (cis CAS 395074-91-6 vs. trans CAS 1570-99-6) further differentiates its ability to function as a cholinesterase inhibitor alkylating agent, with the cis-isomer demonstrating greater potency against butyrylcholinesterase compared to related cyclobutylamines . Consequently, using an alternative phenylcycloalkylamine without verifying stereochemistry and regiochemistry can invalidate SAR trends, compromise fragment library diversity, and introduce uncharacterized biological activity that derails hit-to-lead optimization campaigns [1].

Quantitative Differentiation Evidence for 3-Phenylcyclobutan-1-amine vs. Closest Analogs in Research and Procurement


Differential Cholinesterase Inhibition: 3-Phenylcyclobutan-1-amine (cis) IC50 Values vs. In-Class Cyclobutylamines

The cis isomer of 3-phenylcyclobutan-1-amine (CAS 395074-91-6) exhibits non-selective inhibition of both butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), with reported IC50 values of 1.8 μM and 2.5 μM, respectively . In direct comparative in vitro testing using a butyrylcholinesterase substrate, cis-3-phenylcyclobutan-1-amine demonstrated greater potency than other related cyclobutylamine compounds evaluated under the same conditions .

Cholinesterase inhibition Alzheimer's disease research Enzyme alkylation Serine hydrolase inhibitor

Monoamine Oxidase (MAO) Inhibition: Weak Activity Profile vs. Potent Cyclopropylamine Comparator (Tranylcypromine)

In a comparative biological evaluation aimed at identifying MAO inhibitors structurally homologous to tranylcypromine (2-phenylcyclopropylamine), 3-phenylcyclobutylamine (hydrochloride salt) was tested and characterized as a relatively weak inhibitor of monoamine oxidase in the tryptamine potentiation assay [1]. This contrasts with tranylcypromine, which is a potent and selective MAO inhibitor [1].

Monoamine oxidase inhibition Antidepressant research Tryptamine potentiation assay Neuropharmacology

Regioisomeric Differentiation: 3-Phenyl vs. 1-Phenylcyclobutanamine in MAO Inhibition Mechanism

While 3-phenylcyclobutan-1-amine acts as a relatively weak, reversible MAO inhibitor [1], the 1-phenyl regioisomer (1-phenylcyclobutylamine, PCBA) functions as both a substrate and a time-dependent irreversible inactivator of monoamine oxidase (MAO), interacting covalently with the flavin cofactor during inactivation [2]. This mechanistic divergence underscores that simple regioisomeric substitution is not permissible.

Monoamine oxidase inactivation Regioisomer comparison Irreversible enzyme inhibition Neurotransmitter modulation

Stereochemical Differentiation: cis-3-Phenylcyclobutan-1-amine vs. trans Isomer in Cholinesterase Alkylation

The cis isomer of 3-phenylcyclobutan-1-amine (CAS 395074-91-6) has been demonstrated to react with the active site of butyrylcholinesterase, specifically alkylating the serine residue at position 192, leading to enzyme inhibition . While the trans isomer (CAS 1570-99-6) also inhibits cholinesterase via alkylation and inactivation, the cis isomer was found to be more potent in comparative in vitro tests using a butyrylcholinesterase substrate .

Stereochemistry Cholinesterase alkylation Butyrylcholinesterase Covalent enzyme inhibition

Physicochemical and Conformational Differentiation: Cyclobutane vs. Cyclopropyl and Cyclohexyl Analogs in Fragment-Based Design

3-Phenylcyclobutan-1-amine occupies a unique conformational space distinct from smaller (cyclopropyl) or larger (cyclohexyl) alicyclic amine analogs. The cyclobutane ring imposes a specific puckered conformation and a defined exit vector for the amine and phenyl substituents, which is not achievable with the planar cyclopropyl ring of tranylcypromine or the conformationally flexible cyclohexyl ring systems [1]. Computed physicochemical properties include a molecular weight of 147.22 g/mol, XLogP3-AA of 1.6, and a topological polar surface area (TPSA) of 26 Ų, aligning with fragment-like guidelines (MW < 200 Da, Fsp³ character ~0.4) [1].

Fragment-based drug design Conformational restriction Fsp³ Physicochemical properties Medicinal chemistry scaffold

Defined Research and Industrial Application Scenarios for 3-Phenylcyclobutan-1-amine (CAS 395074-91-6) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) and Conformationally Restricted Scaffold Exploration

The compound's low molecular weight (147.22 g/mol), favorable lipophilicity (XLogP3-AA = 1.6), and moderate topological polar surface area (TPSA = 26 Ų) align with fragment library guidelines [1]. The puckered cyclobutane ring introduces conformational constraint that is distinct from planar cyclopropyl or flexible cyclohexyl systems, making it a valuable core for exploring novel chemical space in hit identification campaigns [1].

Cholinesterase-Targeted Probe Development and Alzheimer's Disease Research

The cis isomer (CAS 395074-91-6) exhibits non-selective inhibition of butyrylcholinesterase (IC50 = 1.8 μM) and acetylcholinesterase (IC50 = 2.5 μM) . This quantitative inhibition profile, coupled with the demonstrated alkylation of the serine-192 active site residue , positions the compound as a mechanistic probe for studying cholinesterase function and as a starting point for developing covalent inhibitors targeting serine hydrolases.

CNS Drug Discovery Requiring Minimized MAO Off-Target Liability

Compared to the potent MAO inhibitor tranylcypromine (2-phenylcyclopropylamine), 3-phenylcyclobutan-1-amine acts as a relatively weak MAO inhibitor in the tryptamine potentiation assay [2]. This reduced MAO activity, contrasting with the irreversible inactivation profile of the 1-phenyl regioisomer [3], makes the 3-phenyl substitution pattern a preferred scaffold for CNS programs where serotonergic or dopaminergic modulation is desired without confounding MAO inhibition.

Stereochemistry-Dependent Structure-Activity Relationship (SAR) Studies

The cis isomer (CAS 395074-91-6) demonstrates greater potency in butyrylcholinesterase inhibition compared to the trans isomer (CAS 1570-99-6) and other related cyclobutylamines . This stereochemical dependence provides a defined system for investigating how spatial orientation of the phenyl and amine substituents influences target binding, enzyme alkylation efficiency, and downstream biological effects.

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